4-[(3-Methoxybenzyl)oxy]chromane
Description
4-[(3-Methoxybenzyl)oxy]chromane is a chromane derivative featuring a benzopyran scaffold with a 3-methoxybenzyloxy substituent at the 4-position. Chromane derivatives are structurally related to chromanones (chroman-4-ones), which include a ketone group at the 4-position.
Properties
IUPAC Name |
4-[(3-methoxyphenyl)methoxy]-3,4-dihydro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-18-14-6-4-5-13(11-14)12-20-17-9-10-19-16-8-3-2-7-15(16)17/h2-8,11,17H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJHNHCDPSEIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2CCOC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxybenzyl)oxy]chromane typically involves the reaction of chroman-4-one with 3-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxybenzyl)oxy]chromane can undergo various types of chemical reactions, including:
Oxidation: The chromane ring can be oxidized to form chromanone derivatives.
Reduction: Reduction reactions can convert the chromane ring to dihydrochromane derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Chromanone derivatives.
Reduction: Dihydrochromane derivatives.
Substitution: Various substituted chromane derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Methoxybenzyl)oxy]chromane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological processes involving chromane derivatives.
Medicine: Chromane derivatives have shown potential in pharmaceutical research for their anti-inflammatory and antioxidant properties.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxybenzyl)oxy]chromane involves its interaction with various molecular targets and pathways. The chromane ring can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Substituents on the chroman(one) scaffold significantly influence physical properties like melting points (mp) and solubility. Selected examples include:
Key Observations :
- Electron-donating groups (e.g., methoxy) increase mp when positioned para (3b: 131–132°C) but decrease mp at meta (3-methoxy: 85–86°C) due to steric and electronic effects .
- Nitro-substituted derivatives (e.g., 3-nitrobenzyl) exhibit higher mp (129–130°C) compared to methoxy analogs, likely due to stronger intermolecular interactions .
Key Observations :
- Piperidine-catalyzed condensations (e.g., ) are common but require long reaction times (10–20 hrs).
- Ruthenium-catalyzed methods (e.g., ) achieve moderate-to-high yields (73–90%) under milder conditions.
Spectral and Structural Features
NMR Trends :
- Methoxy groups : In 3-(3-Methoxybenzylidene)chroman-4-one, the methoxy proton resonates at δ 3.83 ppm (singlet), while aromatic protons show shifts between δ 6.82–8.00 ppm due to conjugation .
- Nitro groups : In 3-(3-Nitrobenzyl)-4H-chromen-4-one, nitro substituents deshield nearby protons, causing downfield shifts .
Biological Activity
4-[(3-Methoxybenzyl)oxy]chromane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that explore its pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
This compound belongs to the class of chromane derivatives, characterized by a chromane backbone with a methoxybenzyl ether substituent. This structural feature is crucial for its biological activity, as it influences the compound's interaction with biological targets.
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound:
- Cell Line Studies : In vitro assays have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of MDA-MB-453 cells, a model for the LAR subtype of triple-negative breast cancer (TNBC), with a GI50 value of approximately 60 µM .
- Mechanisms of Action : The mechanism underlying its anticancer effects may involve the induction of apoptosis and the inhibition of cell cycle progression. Research indicates that compounds with similar structures can modulate signaling pathways related to cancer cell survival and proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in various studies:
- Inhibition of Pro-inflammatory Cytokines : Experimental data suggest that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is significant for conditions characterized by chronic inflammation .
- Animal Models : In vivo studies using animal models of inflammation have shown that administration of this compound leads to a decrease in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent.
Neuroprotective Properties
Recent research has also explored the neuroprotective effects of this compound:
- Oxidative Stress Reduction : The compound has been shown to reduce oxidative stress in neuronal cell cultures, which is critical for preventing neurodegenerative diseases. It appears to enhance the expression of antioxidant enzymes, thereby protecting neurons from damage .
- Cognitive Function Improvement : In behavioral studies involving rodents, treatment with this compound resulted in improved cognitive performance in tasks assessing memory and learning, indicating its potential role in neuroprotection .
Case Studies
- Breast Cancer Study : A study focused on the LAR subtype of TNBC found that this compound effectively inhibited cell proliferation and induced apoptosis. The study utilized a sulforhodamine B assay to evaluate cytotoxicity across multiple cell lines, confirming its selective activity against MDA-MB-453 cells .
- Inflammation Model : In an animal model of arthritis, treatment with this compound significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
